Cas no 488097-06-9 (GLP-1R Antagonist 1)

GLP-1R Antagonist 1 structure
Produktname:GLP-1R Antagonist 1
CAS-Nr.:488097-06-9
MF:C16H11ClF6N4O2
MW:440.727563142776
CID:4729351
GLP-1R Antagonist 1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- GLP-1R Antagonist 1
- MLS000581848
- SMR000200452
- 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- C16H11ClF6N4O2
- BDBM41614
- cid_1941609
- HMS2467B19
- STK771420
- BDBM50230576
- 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
- J3.654.413I
- 7-(4-chlorophenyl)-1,3-di
-
- Inchi: 1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25)
- InChI-Schlüssel: MFEIZMHODFOWAT-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(=CC=1)C1NC2=C(C(N(C)C(N2C)=O)=O)C(C(F)(F)F)(C(F)(F)F)N=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 1
- Komplexität: 784
- Topologische Polaroberfläche: 65
GLP-1R Antagonist 1 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0020879-100mg |
GLP-1R Antagonist 1 |
488097-06-9 | 99.48% | 100mg |
$850.0 | 2022-04-27 | |
Biosynth | BV168185-1 mg |
VU 0650991 |
488097-06-9 | 1mg |
$144.38 | 2023-01-05 | ||
MedChemExpress | HY-101116-5mg |
GLP-1R Antagonist 1 |
488097-06-9 | 99.84% | 5mg |
¥1100 | 2024-04-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56538-100mg |
GLP-1R Antagonist 1 |
488097-06-9 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56538-500mg |
GLP-1R Antagonist 1 |
488097-06-9 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-101116-50mg |
GLP-1R Antagonist 1 |
488097-06-9 | 99.84% | 50mg |
¥5500 | 2024-04-18 | |
eNovation Chemicals LLC | Y1262085-5mg |
VU 0650991 |
488097-06-9 | 99% | 5mg |
$275 | 2024-06-05 | |
MedChemExpress | HY-101116-25mg |
GLP-1R Antagonist 1 |
488097-06-9 | 99.84% | 25mg |
¥3500 | 2024-04-18 | |
Enamine | EN300-7502307-10.0g |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
488097-06-9 | 95.0% | 10.0g |
$5837.0 | 2025-03-10 | |
Enamine | EN300-7502307-0.05g |
7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
488097-06-9 | 95.0% | 0.05g |
$315.0 | 2025-03-10 |
GLP-1R Antagonist 1 Verwandte Literatur
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
488097-06-9 (GLP-1R Antagonist 1) Verwandte Produkte
- 2171642-89-8(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{1-(thian-4-yl)ethylcarbamoyl}butanoic acid)
- 78778-15-1(Propyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylate)
- 898457-11-9(N-(2H-1,3-benzodioxol-5-yl)-4-(4-chlorobenzenesulfonamido)benzamide)
- 2137581-49-6(5-chloro-3-(3-chloropyridin-4-yl)-2-fluoropyridine)
- 2138174-96-4({6-Cyclobutanecarbonyl-6-azabicyclo[3.2.1]octan-5-yl}methanamine)
- 946317-12-0(N-{2-4-(dimethylamino)phenyl-2-4-(4-fluorophenyl)piperazin-1-ylethyl}methanesulfonamide)
- 2367-24-0(4,6,4'-Trifluoro-biphenyl-3-ylamine)
- 904325-91-3(1,1'-Biphenyl, 3-chloro-4,4'-difluoro-)
- 1353943-67-5([Isopropyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid)
- 1260601-81-7((3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:488097-06-9)GLP-1R Antagonist 1

Reinheit:99%/99%/99%
Menge:10mg/25mg/100mg
Preis ($):162.0/315.0/765.0